molecular formula C20H30N2O4 B12457096 1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B12457096
M. Wt: 362.5 g/mol
InChI Key: IAHJCSBQILRONF-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination. These methods aim to develop fast and cost-effective synthesis routes for substituted piperidines .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite for reductive cyclization, catalytic amounts of sodium hydroxide for condensation reactions, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with molecular targets and pathways in the body. The compound’s structure allows it to bind to specific receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of the piperidine ring, 3,4-dimethoxyphenyl group, and oxolan-2-ylmethyl group contribute to its distinct chemical and pharmacological properties .

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H30N2O4/c1-24-18-6-5-15(12-19(18)25-2)14-22-9-7-16(8-10-22)20(23)21-13-17-4-3-11-26-17/h5-6,12,16-17H,3-4,7-11,13-14H2,1-2H3,(H,21,23)

InChI Key

IAHJCSBQILRONF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)NCC3CCCO3)OC

Origin of Product

United States

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